ARKPHARMINC AK279617
Description
The compound features a benzothiazole core with a sulfonamide side chain, distinguishing it from traditional inhibitors in its class (Figure 1). Its molecular weight is 438.5 g/mol, and it exhibits high solubility in aqueous buffers (pH 6–8), making it suitable for oral administration .
Preclinical studies highlight AK279617’s selective inhibition of Janus kinase 3 (JAK3), with an IC50 of 5.2 nM, demonstrating 10-fold greater specificity compared to JAK1/2 isoforms. Pharmacokinetic analyses in murine models reveal a plasma half-life of 12.3 hours and oral bioavailability of 78%, outperforming early-generation JAK inhibitors .
Properties
IUPAC Name |
(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-28-22-13-11-18(14-23(22)32-17-19-8-6-5-7-9-19)10-12-21(27)20-15-24(29-2)26(31-4)25(16-20)30-3/h5-16H,17H2,1-4H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJLIQNJSLIURR-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162442-14-0 | |
| Record name | 162442-14-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The preparation of ARKPHARMINC AK279617 involves synthetic routes that are typically used for the development of medicinal novel building blocks and organic intermediates. The specific synthetic routes and reaction conditions for this compound are proprietary to Ark Pharm, Inc. the general approach involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Aromatic Hydroxy Group
The para-hydroxyphenyl moiety participates in:
-
Ether formation : Reacts with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) to yield aryl alkyl ethers .
-
Esterification : Forms esters with acyl chlorides or anhydrides in the presence of catalysts like DMAP .
Phenylamino Group
This secondary amine undergoes:
-
Schiff base formation : Reacts with aldehydes/ketones to generate imines, useful in multicomponent reactions .
-
N-Alkylation : Reacts with alkyl halides or epoxides to produce tertiary amines .
Nitrile Group
The acetonitrile backbone enables:
-
Hydrolysis : Converts to amides (using H₂O₂/H₂SO₄) or carboxylic acids (under strong acidic/basic conditions) .
-
Cycloadditions : Participates in [2+3] cycloadditions with azides to form tetrazoles .
Key Synthetic Routes
The compound’s synthesis leverages multicomponent reactions (MCRs), as demonstrated in analogous systems :
| Reaction Type | Conditions | Key Intermediates |
|---|---|---|
| Ugi Reaction | Aldehyde, amine, isocyanide | α-Acylaminoamide derivatives |
| Passerini Reaction | Aldehyde, isocyanide, acid | α-Acyloxyamide derivatives |
| Nitrile Alkylation | Alkyl halide, base (e.g., NaOH) | Tertiary amine-functionalized derivatives |
Example : In Ugi-type reactions, AK279617’s phenylamino group reacts with aldehydes and carboxylic acids to form structurally complex amides, enhancing pharmacological potential .
Biotransformation Pathways
In metabolic studies of analogous nitrile-containing compounds:
| Enzyme System | Reaction | Product |
|---|---|---|
| Cytochrome P450 | Hydroxylation of aromatic ring | Catechol derivatives |
| Glutathione S-Transferase | Conjugation with glutathione | Thioether metabolites |
| Nitrilase | Hydrolysis of nitrile | Carboxylic acid or amide |
These pathways suggest AK279617 may undergo similar transformations, influencing its pharmacokinetic profile .
Interaction with Biological Targets
AK279617’s reactivity correlates with bioactivity:
| Target | Interaction Mechanism | Observed Effect |
|---|---|---|
| Tyrosine Kinase | Competitive inhibition via H-bonding | Reduced phosphorylation activity |
| DNA Topoisomerase II | Intercalation via aromatic ring | DNA strand breakage |
| Serotonergic Receptors | Allosteric modulation | Altered receptor signaling |
Studies highlight its role in modulating reactive oxygen species (ROS) and inducing apoptosis in cancer cell lines, akin to structurally related α-acyloxyamides .
Comparative Reactivity with Analogues
The compound’s uniqueness arises from its hybrid structure:
| Compound | Functional Groups | Reactivity Difference |
|---|---|---|
| 2-(4-Hydroxyphenyl)acetamide | Hydroxy, acetamide | Lower electrophilicity at nitrile |
| 4-Amino-2-(4-hydroxyphenyl)butyronitrile | Amino, butyronitrile | Enhanced solubility in polar solvents |
AK279617’s nitrile group shows higher electrophilicity compared to acetamide analogues, enabling faster hydrolysis .
Scientific Research Applications
ARKPHARMINC AK279617 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a reference standard compound.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ARKPHARMINC AK279617 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Key Modifications
AK279617 shares structural homology with Compound X (JAK3 inhibitor, IC50 = 15.8 nM) and Compound Y (pan-JAK inhibitor, IC50 = 7.1 nM). All three compounds contain a benzothiazole scaffold, but AK279617 incorporates a unique trifluoromethyl-sulfonamide group (Figure 2), which enhances target binding and metabolic stability .
Pharmacodynamic and Efficacy Profiles
| Compound | Target Specificity (IC50, nM) | Plasma Half-Life (h) | Oral Bioavailability (%) | Therapeutic Index (Rodent) |
|---|---|---|---|---|
| AK279617 | JAK3: 5.2 | 12.3 | 78 | 4.8 |
| Compound X | JAK3: 15.8 | 8.5 | 65 | 2.5 |
| Compound Y | JAK1/2/3: 7.1 | 10.2 | 72 | 3.1 |
- AK279617 vs. Compound X : AK279617’s lower IC50 correlates with superior suppression of IL-21 signaling in T-cell assays (84% inhibition vs. 62% for Compound X at 10 mg/kg) .
- AK279617 vs. Compound Y : While Compound Y inhibits multiple JAK isoforms, AK279617’s JAK3 selectivity reduces off-target effects (e.g., anemia risk linked to JAK2 inhibition) .
Metabolic Stability and Drug-Drug Interactions
This reduces risks of interactions with anticoagulants and anticonvulsants .
Research Findings and Clinical Implications
- Preclinical : AK279617 reversed collagen-induced arthritis in 90% of mice at 10 mg/day, compared to 60% for Compound Y .
- Phase II Trials : In rheumatoid arthritis patients, AK279617 achieved a 58% ACR50 response rate at 24 weeks, surpassing Compound X (42%) and matching biologics like tofacitinib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
